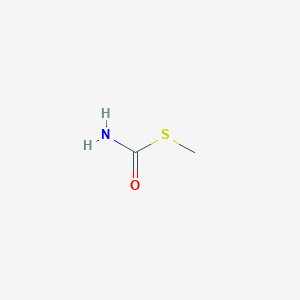

(methylsulfanyl)formamide

Description

(Methylsulfanyl)formamide (chemical formula: C₂H₅NOS) is a sulfur-containing amide derivative in which a methylsulfanyl (–SCH₃) group is attached to the nitrogen atom of a formamide (HCONH₂) backbone. This structural modification introduces distinct physicochemical properties compared to simpler amides. The methylsulfanyl group enhances hydrophobicity and may influence reactivity, particularly in nucleophilic substitution or oxidation reactions.

(Methylsulfanyl)formamide likely serves as an intermediate in heterocyclic chemistry, contributing to the construction of sulfur-rich pharmacophores or agrochemicals.

Properties

Molecular Formula |

C2H5NOS |

|---|---|

Molecular Weight |

91.13 g/mol |

IUPAC Name |

S-methyl carbamothioate |

InChI |

InChI=1S/C2H5NOS/c1-5-2(3)4/h1H3,(H2,3,4) |

InChI Key |

LADHHNUVWRWPRH-UHFFFAOYSA-N |

Canonical SMILES |

CSC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

(methylsulfanyl)formamide can be synthesized through several methods. One common approach involves the reaction of carbamothioic acid with methanol in the presence of an acid catalyst. This esterification process typically requires heating the reactants to facilitate the reaction. Another method involves the use of acid chlorides or acid anhydrides, which react with methanol to form the ester .

Industrial Production Methods

In industrial settings, the production of carbamothioic acid, S-methyl ester often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction and increase yield .

Chemical Reactions Analysis

Types of Reactions

(methylsulfanyl)formamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to the corresponding thiol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted carbamothioic acid derivatives.

Scientific Research Applications

(methylsulfanyl)formamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving sulfur.

Medicine: Research has explored its potential as a precursor for drug development, especially in designing compounds with antimicrobial properties.

Mechanism of Action

The mechanism by which carbamothioic acid, S-methyl ester exerts its effects involves the interaction with specific molecular targets. In plants, it induces systemic acquired resistance (SAR) by activating signaling pathways associated with salicylic acid (SA), jasmonic acid (JA), and ethylene (ET). This activation leads to the expression of defense-related genes and the accumulation of defense compounds .

Comparison with Similar Compounds

Formamide (HCONH₂)

- Structure : Lacks the methylsulfanyl group, with a primary amide (–NH₂) directly bonded to the carbonyl.

- Properties : High polarity and water solubility (miscible in water at all ratios above 2680 K ).

- Reactivity : Prone to hydrolysis under acidic or basic conditions.

- Applications : Widely used as a solvent and in nucleic acid stabilization.

- Comparison : (Methylsulfanyl)formamide’s –SCH₃ group reduces polarity, likely lowering water solubility but enhancing lipophilicity.

Acetamide (CH₃CONH₂)

- Structure : Contains a methyl group (–CH₃) instead of –SCH₃.

- Properties : Higher fuel value than formamide due to the alkyl chain ; soluble in water (225.8 g/100 g at 293 K).

- Reactivity : More resistant to oxidation than hydroxy-containing compounds.

- Comparison : The –SCH₃ group in (methylsulfanyl)formamide may confer greater stability against oxidative degradation compared to acetamide’s –CH₃, but this remains speculative without direct data.

Dimethylformamide (DMF, HCON(CH₃)₂)

- Structure : Tertiary amide with two methyl groups on the nitrogen.

- Properties : Polar aprotic solvent with a boiling point of 153°C.

- Applications : Industrial solvent for polymers and pharmaceuticals.

- Comparison : (Methylsulfanyl)formamide’s primary amide structure and –SCH₃ group limit its utility as a solvent but may enhance nucleophilicity in synthetic reactions .

Methanesulfonamide (CH₃SO₂NH₂)

Data Table: Comparative Properties of Selected Amides

Key Research Findings and Gaps

- Reactivity : The methylsulfanyl group in (methylsulfanyl)formamide may act as a leaving group in nucleophilic substitutions, a property leveraged in heterocyclic synthesis (e.g., tetrazoloquinazolines) .

- Stability : Sulfenamides are prone to oxidation, forming sulfoxides or sulfones, which could limit shelf-life compared to sulfonamides .

- Toxicity: No direct data on (methylsulfanyl)formamide exists, but sulfonamides are associated with hypersensitivity reactions, suggesting a need for toxicological profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.